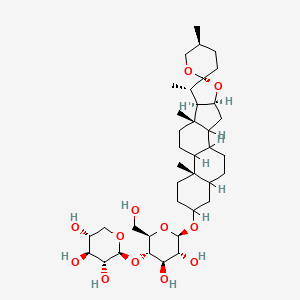
Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside, also known as prosapogenin-BX , is a natural compound found in certain plant species. It belongs to the class of flavonol glycosides . Flavonoids are secondary metabolites with diverse biological activities and are commonly present in various plants.
Synthesis Analysis
The synthesis of sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside involves enzymatic reactions within the plant. Specifically, it is formed by the glycosylation of sarsasapogenin (the aglycone) with xylopyranosyl and glucopyranosyl moieties. The precise biosynthetic pathway may vary depending on the plant species.
Molecular Structure Analysis
The molecular structure of sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside consists of the following components:
- Aglycone (Sarsasapogenin) : The core structure responsible for its biological activity.
- Sugar Moieties :
- Xylopyranosyl : Attached at position 3 of sarsasapogenin.
- Glucopyranosyl : Linked to xylopyranosyl at position 4.
Chemical Reactions Analysis
Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside may undergo various chemical reactions, including hydrolysis, glycosylation, and oxidation. These reactions can impact its stability, bioavailability, and interactions with other compounds.
Physical And Chemical Properties Analysis
- Solubility : Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside is likely water-soluble due to its glycosidic nature.
- Melting Point : The melting point varies depending on the purity and crystalline form.
- Color : Typically colorless or pale yellow.
Applications De Recherche Scientifique
Isolation and Structural Analysis
- Sarsasapogenin derivatives have been isolated from various plants, including Asparagus officinalis, Asparagus filicinus, and Smilax officinalis. These studies focus on the extraction and structural determination of these compounds, utilizing techniques like NMR and mass spectrometry (Huang & Kong, 2006), (Ding & Yang, 1990), (Bernardo, Pinto, & Parente, 1996).
Pharmacokinetic Studies
- An indirect competitive enzyme-linked immunosorbent assay (IC-ELISA) has been developed for pharmacokinetic studies of Sarsasapogenin in rats. This method demonstrates the importance of sensitive testing for the determination of sarsasapogenin concentration in biological samples (Wang, Liu, Guo, Zhang, & Yu, 2010).
Antimicrobial and Antifungal Activities
- Sarsasapogenin derivatives from Allium minutiflorum have shown significant antifungal activity, highlighting their potential role in plant-microbe interactions (Barile, Bonanomi, Antignani, Zolfaghari, Sajjadi, Scala, & Lanzotti, 2007).
Cytotoxic Activities
- Studies on compounds isolated from Codonopsis lanceolata roots indicated that sarsasapogenin derivatives have varying levels of cytotoxic activity. This research helps in understanding the potential anticancer properties of these compounds (Lee, Choi, Jung, Nam, Jung, & Park, 2002).
Apoptotic Mechanisms in Cancer Cells
- Sarsasapogenin has been observed to induce apoptosis in HepG2 cells through mitochondrial pathways, highlighting its potential as an antitumor agent. The study provides insight into the mechanisms of sarsasapogenin-induced cell death (Ni, Gong, Lu, Chen, & Wang, 2008), (Shen, Zhang, Zhang, & Gong, 2013).
Safety And Hazards
- Safety : Limited toxicity data are available. As with any natural product, caution should be exercised.
- Hazards : No specific hazards have been reported, but standard laboratory safety practices apply.
Orientations Futures
Research avenues for sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside include:
- Biological Activities : Investigate its potential pharmacological effects, such as anti-inflammatory, antiviral, or antitumor properties.
- Structure-Activity Relationship : Explore modifications to enhance its bioactivity.
- Formulation : Develop delivery systems for better bioavailability.
Propriétés
Numéro CAS |
72947-73-0 |
|---|---|
Nom du produit |
Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
Formule moléculaire |
C38H62O12 |
Poids moléculaire |
710.9 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(4S,5'S,6R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C38H62O12/c1-18-7-12-38(46-16-18)19(2)28-26(50-38)14-24-22-6-5-20-13-21(8-10-36(20,3)23(22)9-11-37(24,28)4)47-35-32(44)30(42)33(27(15-39)48-35)49-34-31(43)29(41)25(40)17-45-34/h18-35,39-44H,5-17H2,1-4H3/t18-,19-,20?,21?,22?,23?,24?,25+,26-,27+,28-,29-,30+,31+,32+,33+,34-,35+,36-,37-,38+/m0/s1 |
Clé InChI |
SQWCZHHKSPFEOI-QYWFGOHCSA-N |
SMILES isomérique |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
aspafilioside A sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



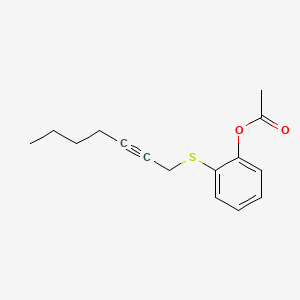
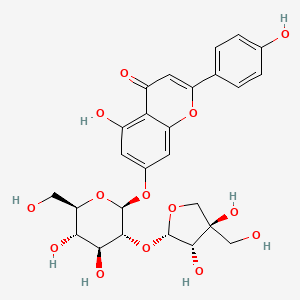
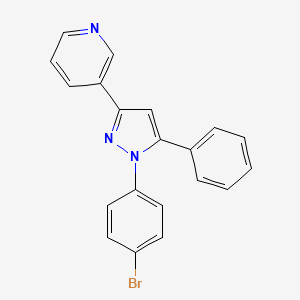
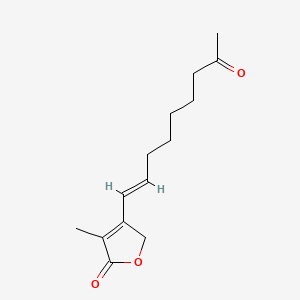
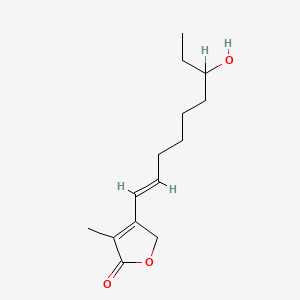
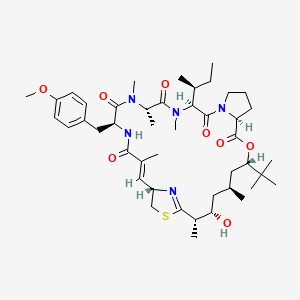
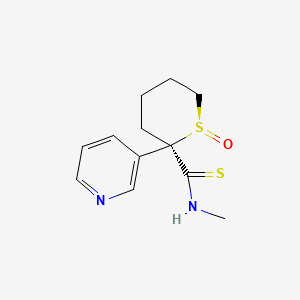
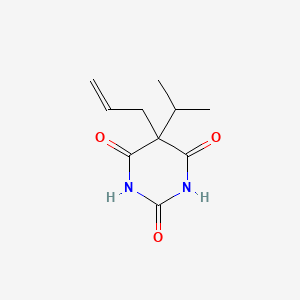
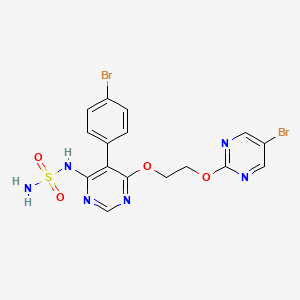
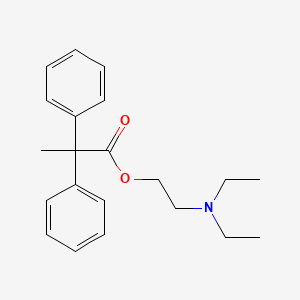
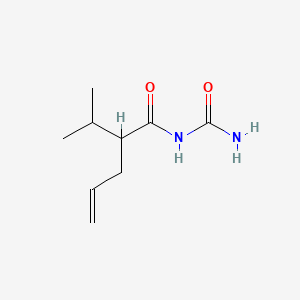
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)
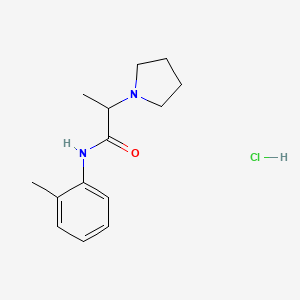
![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)